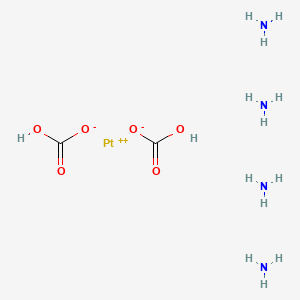

Tetraammineplatinum(II) hydrogen carbonate

Description

Tetraammineplatinum(II) hydrogen carbonate is a coordination compound with the chemical formula Pt(NH3)42. It is a platinum-based compound where the central platinum ion is coordinated to four ammonia molecules and two bicarbonate ions. This compound is known for its stability and is often used in various chemical processes and research applications.

Properties

IUPAC Name |

azane;hydrogen carbonate;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGOCCWMKLVVSM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N4O6Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tetraammineplatinum(II) hydrogen carbonate typically involves the reaction of a platinum salt, such as potassium chloroplatinite or ammonium chloroplatinite, with ammonia and bicarbonate ions. The process can be summarized in the following steps :

Dissolution of Platinum Salt: Potassium chloroplatinite or ammonium chloroplatinite is dissolved in deionized water and heated to boiling.

Addition of Ammonia: A strong ammonia water solution is slowly added to the boiling platinum salt solution, resulting in a colorless solution.

Formation of Tetraammineplatinum Complex: Ammonium bicarbonate or potassium bicarbonate is added to the solution, leading to the formation of a coarse this compound product.

Purification: The coarse product is further purified by dissolving it in deionized water, followed by the addition of a saltpeter solution and further heating. The mixture is cooled, and additional ammonium bicarbonate or potassium bicarbonate is added to precipitate the pure this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process is designed to ensure high yield and purity, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tetraammineplatinum(II) hydrogen carbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds.

Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different platinum complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligand substitution reactions typically involve the use of other ligands such as chloride ions or phosphines under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) compounds, while reduction may produce platinum(0) or platinum(II) compounds .

Scientific Research Applications

Tetraammineplatinum(II) hydrogen carbonate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various platinum complexes and catalysts.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in cancer treatment and other medical applications.

Industry: It is used in the production of supported catalysts for various industrial processes, including automotive and chemical manufacturing

Mechanism of Action

The mechanism of action of Tetraammineplatinum(II) hydrogen carbonate involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects. The ammonia ligands and bicarbonate ions play a crucial role in stabilizing the platinum ion and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Tetraammineplatinum(2+) acetate: Pt(NH3)42

Tetraammineplatinum(2+) chloride: [Pt(NH3)4]Cl2

Tetraammineplatinum(2+) hydroxide: Pt(NH3)42

Tetraammineplatinum(2+) nitrate: Pt(NH3)42

Uniqueness

Tetraammineplatinum(II) hydrogen carbonate is unique due to its specific coordination environment and the presence of bicarbonate ions. This makes it particularly stable and suitable for various applications where other similar compounds may not be as effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.